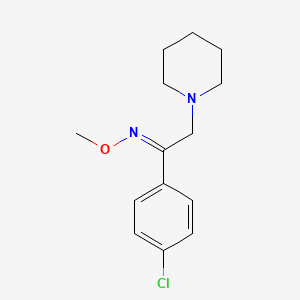

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime

Descripción general

Descripción

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime is a chemical compound that belongs to the class of oxime derivatives. Oximes are known for their diverse biological and pharmacological applications, including their use as antidotes for organophosphate poisoning, antibacterial agents, and intermediates in the synthesis of various pharmacological derivatives .

Métodos De Preparación

The synthesis of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime typically involves the reaction of 1-(4-chlorophenyl)-2-piperidino-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting oxime is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Análisis De Reacciones Químicas

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the oxime group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.

Aplicaciones Científicas De Investigación

Chemistry

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime serves as an important intermediate in the synthesis of various heterocyclic compounds and other pharmacologically active molecules. Its ability to participate in nucleophilic reactions makes it valuable for creating more complex chemical entities.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Activity : Studies suggest that oxime derivatives exhibit significant antibacterial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Preliminary investigations show that this compound may inhibit cancer cell proliferation, warranting further studies on its mechanisms and efficacy against different cancer types.

- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The compound is being explored for its potential as:

- Antidote for Organophosphate Poisoning : Oximes are known to reactivate acetylcholinesterase, which is inhibited by organophosphates. This reactivation is crucial for reversing the toxic effects of such poisons.

- Therapeutic Agents : Ongoing research investigates its use in treating various diseases, including neurodegenerative disorders and metabolic syndromes.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study evaluating the compound's efficacy in reactivating acetylcholinesterase demonstrated significant results in vitro, indicating its potential as an effective antidote.

- Research on antimicrobial activity showed promising results against various bacterial strains, suggesting its utility in developing new antibiotics.

- Investigations into anticancer properties revealed that derivatives of this compound could induce apoptosis in cancer cell lines, highlighting its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate-enzyme bond and restoration of enzyme activity .

Comparación Con Compuestos Similares

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime can be compared with other oxime derivatives such as pralidoxime, obidoxime, and methoxime. These compounds share similar mechanisms of action and applications but differ in their chemical structures and specific biological activities. For instance:

Pralidoxime: Used as an antidote for organophosphate poisoning, it has a pyridine ring instead of a piperidine ring.

Obidoxime: Another antidote for organophosphate poisoning, it contains two oxime groups and a different aromatic ring structure.

Methoxime: Known for its antimicrobial properties, it has a methoxy group attached to the oxime moiety.

Actividad Biológica

1-(4-Chlorophenyl)-2-piperidino-1-ethanone O-methyloxime (CAS No. 478049-88-6) is a synthetic oxime derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning and as a candidate for various therapeutic uses.

- Molecular Formula : C14H19ClN2O

- Molecular Weight : 266.77 g/mol

- Boiling Point : Approximately 349.3 °C (predicted) .

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Notably, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, through nucleophilic attack on the phosphorylated enzyme, restoring its activity .

Antimicrobial Activity

Research indicates that oxime derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, making it a potential candidate for developing new antibacterial agents .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The exact mechanisms remain under investigation, but it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. This effect is potentially mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxime derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Study 2: Anti-inflammatory Activity

In a controlled experiment involving induced inflammation in rats, treatment with this oxime resulted in a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Oxime Treatment | 45 |

Propiedades

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-18-16-14(11-17-9-3-2-4-10-17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3/b16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBWNTMAXHZJQJ-PEZBUJJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCCCC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCCCC1)\C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323995 | |

| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478049-88-6 | |

| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.